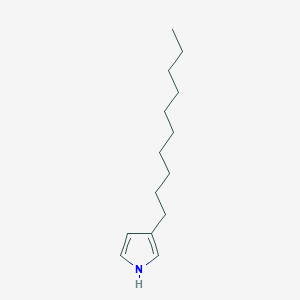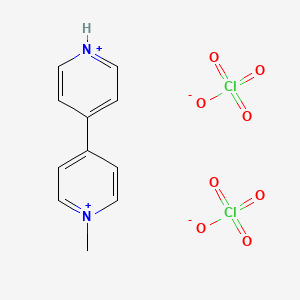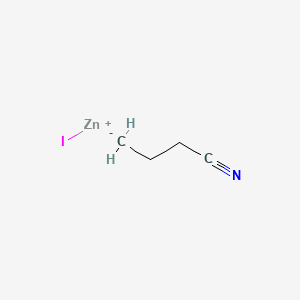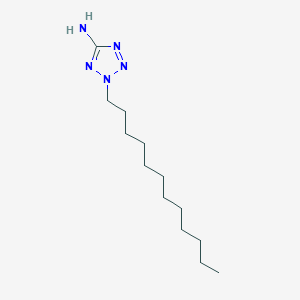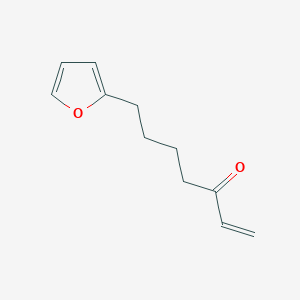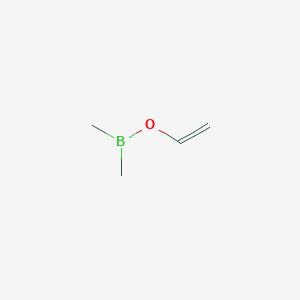![molecular formula C7H10ClN5O2S B14282032 Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro- CAS No. 131748-65-7](/img/structure/B14282032.png)
Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a guanidine group, a thiazole ring, and a nitro group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a suitable thiourea derivative with a halogenated acetic acid derivative under acidic conditions.
Introduction of the Guanidine Group: The guanidine group is introduced by reacting the thiazole derivative with a suitable guanidine precursor, such as N,N-dimethylguanidine, under basic conditions.
Nitration: The final step involves the nitration of the guanidine-thiazole intermediate using a nitrating agent, such as nitric acid, under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- is typically carried out in large-scale reactors with precise control over reaction parameters. The process involves:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors are used to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as sulfoxides or sulfones.
Reduction: Amine derivatives with the nitro group reduced to an amino group.
Substitution: Substituted derivatives with the chlorine atom replaced by other functional groups.
Applications De Recherche Scientifique
Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: Bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.
Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication, protein synthesis, and cell division.
Modulate Signaling Pathways: Affect signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- can be compared with other similar compounds, such as:
Guanidine Derivatives: Compounds with similar guanidine groups but different substituents, such as N,N-dimethylguanidine or N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethylguanidine.
Thiazole Derivatives: Compounds with similar thiazole rings but different functional groups, such as 2-chloro-5-thiazolylmethyl derivatives.
Nitro Compounds: Compounds with similar nitro groups but different core structures, such as nitrobenzene or nitroimidazole derivatives.
The uniqueness of Guanidine, N’-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N’'-nitro- lies in its combination of the guanidine group, thiazole ring, and nitro group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
131748-65-7 |
|---|---|
Formule moléculaire |
C7H10ClN5O2S |
Poids moléculaire |
263.71 g/mol |
Nom IUPAC |
2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,1-dimethyl-3-nitroguanidine |
InChI |
InChI=1S/C7H10ClN5O2S/c1-12(2)7(11-13(14)15)10-4-5-3-9-6(8)16-5/h3H,4H2,1-2H3,(H,10,11) |
Clé InChI |
QOCXQTBNEGILPH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=NCC1=CN=C(S1)Cl)N[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
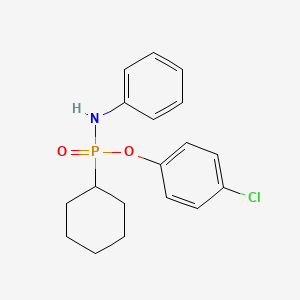
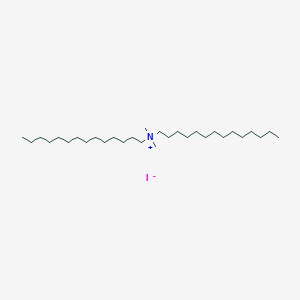
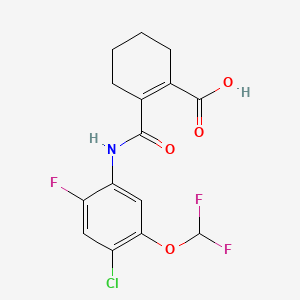
![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)

